molecular formula C6H13Cl2N3 B2412106 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride CAS No. 2250242-66-9

2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride

Cat. No.: B2412106
CAS No.: 2250242-66-9
M. Wt: 198.09
InChI Key: YHCNTTLRKUTDRD-QYCVXMPOSA-N
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Description

2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride is a chemical compound with the molecular formula C6H13Cl2N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can then be deprotected to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the acetonitrile group. These features confer unique chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-[(2R)-piperazin-2-yl]acetonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8-9H,1,3-5H2;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCNTTLRKUTDRD-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)CC#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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